

# Application Notes & Protocols: 2-Chlorooxazole-4-carbonitrile in Palladium-Catalyzed Coupling Reactions

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## Compound of Interest

Compound Name: 2-Chlorooxazole-4-carbonitrile

Cat. No.: B1432190

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## Introduction: The Versatility of the Oxazole Scaffold

The oxazole moiety is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a highly sought-after heterocyclic core. **2-Chlorooxazole-4-carbonitrile**, in particular, represents a versatile and synthetically valuable building block. The presence of a reactive chlorine atom at the C2 position, ortho to the ring nitrogen, and an electron-withdrawing nitrile group at C4, provides a platform for regioselective functionalization. Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating this core, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.<sup>[1][2]</sup>

This guide provides detailed protocols and expert insights for leveraging **2-chlorooxazole-4-carbonitrile** in three seminal palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination.

## Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.<sup>[3][4]</sup> The reaction

facilitates the formation of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the 2-position of the oxazole and a variety of aryl, heteroaryl, or vinyl groups.

## Mechanistic Rationale

The catalytic cycle, shown below, is a well-established sequence involving three key steps: oxidative addition, transmetalation, and reductive elimination.<sup>[5][6][7]</sup> The choice of ligand is critical; it must stabilize the palladium(0) species and facilitate the rate-determining oxidative addition step into the C-Cl bond. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.<sup>[8]</sup>

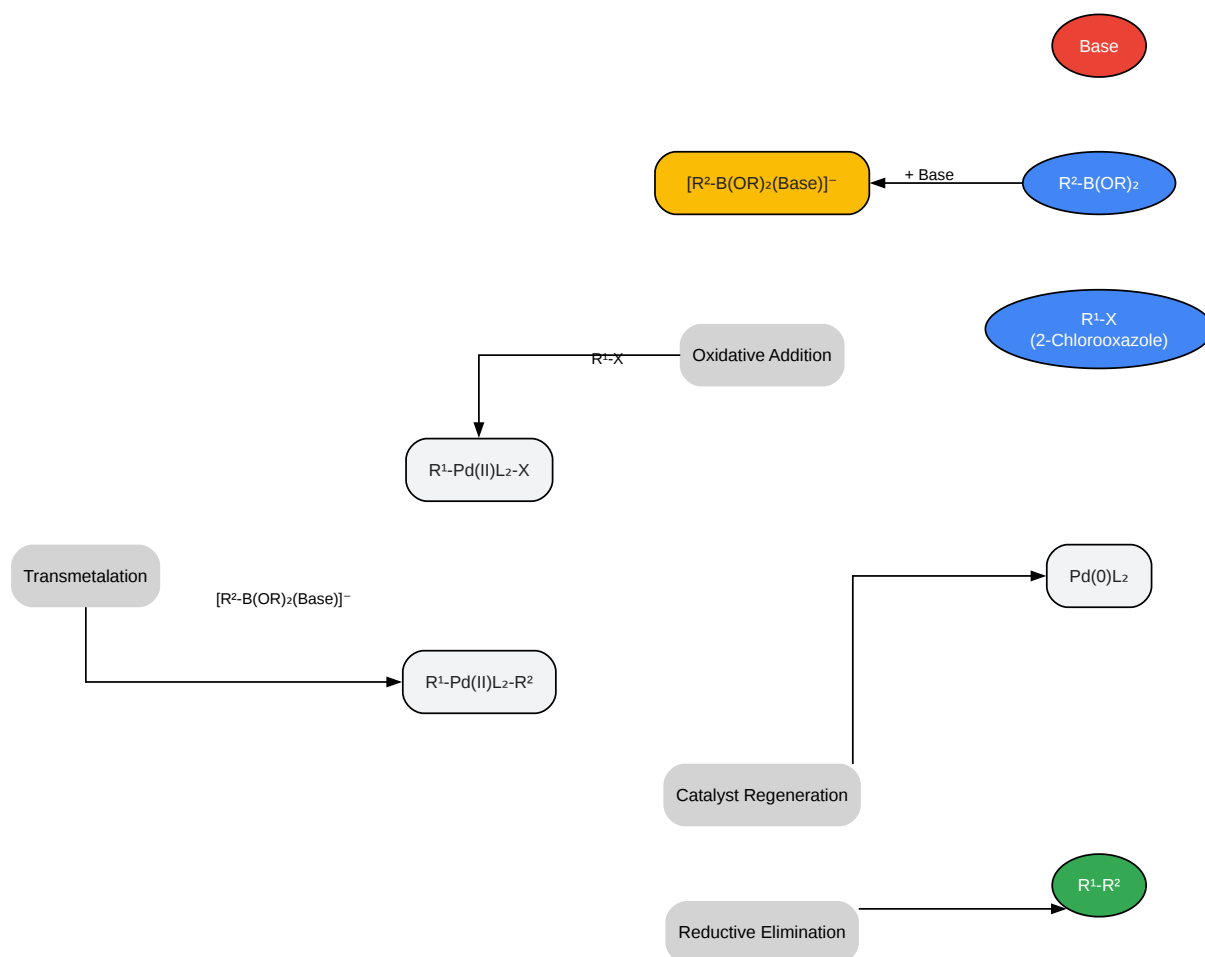


Figure 1: Suzuki-Miyaura Catalytic Cycle

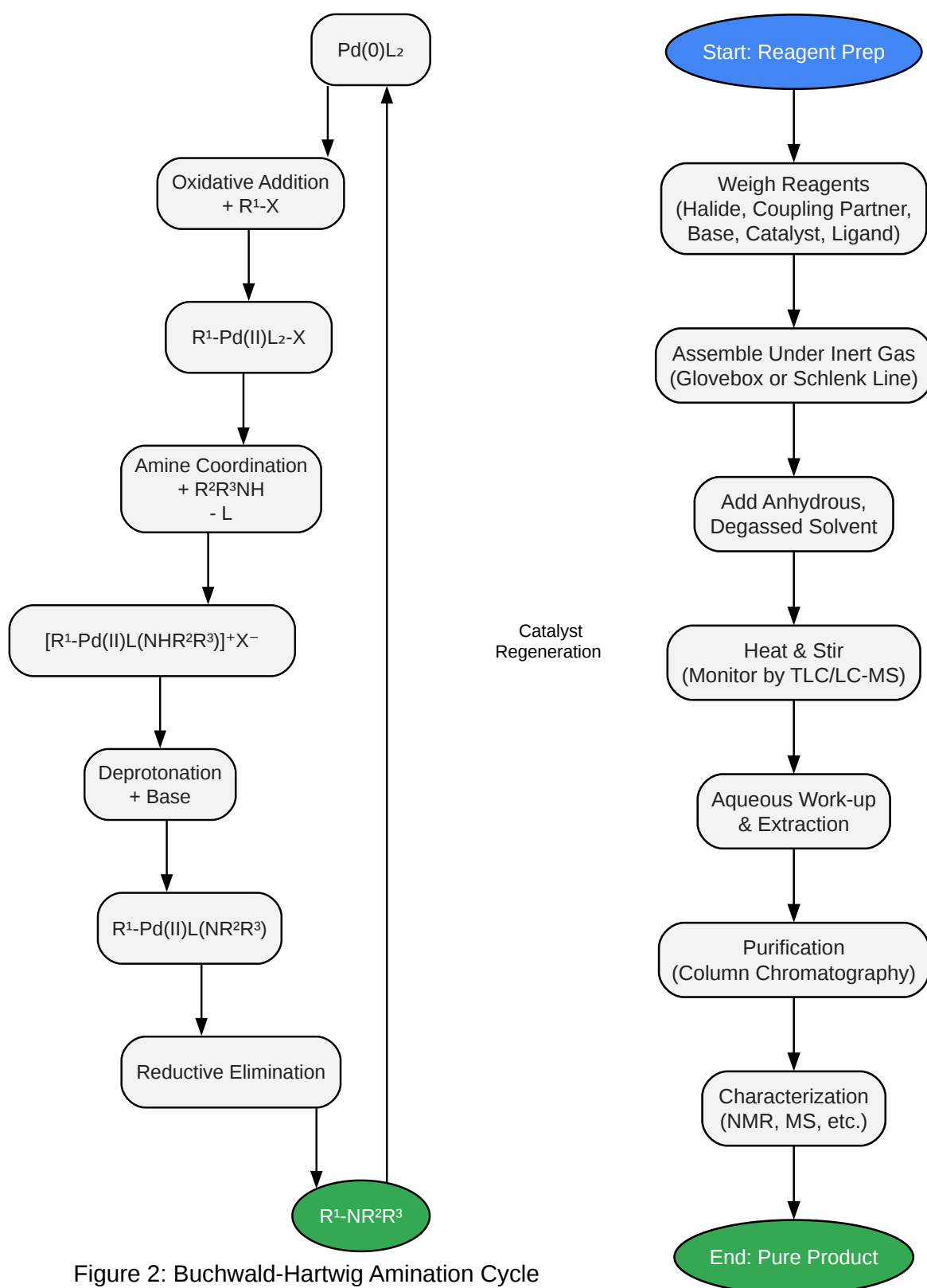


Figure 2: Buchwald-Hartwig Amination Cycle

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